

# Structural Analysis of 6-Hydroxy-5-nitronicotinic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Hydroxy-5-nitronicotinic acid

Cat. No.: B1295928

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**6-Hydroxy-5-nitronicotinic acid**, a derivative of nicotinic acid (Vitamin B3), is a compound of significant interest in medicinal chemistry and drug development. Its structural features, including the presence of a hydroxyl, a nitro, and a carboxylic acid group on a pyridine ring, contribute to its diverse biological activities, which are reported to include anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties.[1] This technical guide provides a comprehensive overview of the structural analysis of **6-Hydroxy-5-nitronicotinic acid**, including its synthesis, spectroscopic characterization, and a proposed mechanism for its anti-inflammatory activity. While a definitive crystal structure for this specific molecule is not publicly available, this guide presents crystallographic data from closely related compounds to infer its structural parameters.

## Chemical Structure and Properties

**6-Hydroxy-5-nitronicotinic acid** (IUPAC name: 6-hydroxy-5-nitropyridine-3-carboxylic acid) has the chemical formula  $C_6H_4N_2O_5$  and a molecular weight of 184.11 g/mol. The molecule consists of a pyridine ring substituted with a hydroxyl group at position 6, a nitro group at position 5, and a carboxylic acid group at position 3. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, carboxylic acid) groups significantly influences the electronic distribution and reactivity of the pyridine ring.

Table 1: Physicochemical Properties of **6-Hydroxy-5-nitronicotinic Acid**

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> O <sub>5</sub>	--INVALID-LINK--
Molecular Weight	184.11 g/mol	--INVALID-LINK--
Appearance	Light yellow to yellow powder/crystal	TCI America
Purity	>97.0%	TCI America
Melting Point	228-230 °C	--INVALID-LINK--
Solubility	Soluble in hot water, alcohol, and ether.	--INVALID-LINK--

## Synthesis Protocols

Several methods for the synthesis of **6-Hydroxy-5-nitronicotinic acid** have been reported, primarily involving the nitration of 6-hydroxynicotinic acid.

### Method 1: Nitration with Fuming Nitric Acid

Experimental Protocol:

- To a solution of 6-hydroxynicotinic acid (25.0 g, 180 mmol) in fuming nitric acid (d=1.52, 95 mL), the mixture is stirred at 50 °C for 18 hours.
- After cooling to room temperature, the solution is concentrated under reduced pressure.
- The residue is co-evaporated with water.
- Methanol is added to the residue to afford a brown precipitate.
- The precipitate is collected by filtration and washed twice with 50 mL of cold methanol.
- The resulting product is dried under reduced pressure to yield **6-Hydroxy-5-nitronicotinic acid** (9.67 g, 29% yield).[2]

## Method 2: Nitration with a Mixture of Nitric and Sulfuric Acids

### Experimental Protocol:

- To a mixture of 6-hydroxynicotinic acid (15 g) and concentrated sulfuric acid (45 mL) at 0 °C, fuming nitric acid (10.4 mL) is added dropwise.
- The reaction mixture is slowly heated to 45 °C and maintained at this temperature for 3 hours.
- The mixture is then poured into a mixture of ice and water.
- The resulting precipitate is collected by suction filtration, washed with water, and air-dried to obtain the product.

## Spectroscopic and Crystallographic Analysis

### Spectroscopic Data

The structure of **6-Hydroxy-5-nitronicotinic acid** has been confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for **6-Hydroxy-5-nitronicotinic Acid**

Technique	Data	Reference
<sup>1</sup> H NMR (300 MHz, CD <sub>3</sub> OD)	δ 8.85 (d, J = 2.6 Hz, 1H), 8.44 (d, J = 2.6 Hz, 1H)	[2]
HRMS (ES+)	m/z 185.0194 (M+H) <sup>+</sup> (calcd for C <sub>6</sub> H <sub>5</sub> N <sub>2</sub> O <sub>5</sub> : 185.0198)	[2]
LC-MS	Purity >95%	[1]

### Crystallographic Analysis

A crystal structure for **6-Hydroxy-5-nitronicotinic acid** is not available in the public domain. However, analysis of the crystal structures of the parent compound, 6-hydroxynicotinic acid,

and a structurally similar compound, 5-nitrosalicylic acid, can provide valuable insights into the expected bond lengths and angles. 6-Hydroxynicotinic acid exists as the pyridone tautomer in the solid state.

Table 3: Representative Crystallographic Data from Related Compounds

Parameter	6-Hydroxypicolinic acid	5-Nitrosalicylic acid
Bond Lengths (Å)		
C-C (aromatic)	1.379 - 1.423	1.378 - 1.403
C-N (aromatic)	1.345 - 1.373	-
C-O (hydroxyl)	1.353	1.354
C=O (carboxyl)	1.221	1.226
C-O (carboxyl)	1.312	1.309
N-O (nitro)	-	1.220 - 1.231
Bond Angles (°)		
C-C-C (aromatic)	117.8 - 121.5	117.9 - 122.1
C-N-C (aromatic)	120.4	-
O-C-C (hydroxyl)	120.1	120.2
O=C-O (carboxyl)	123.5	123.8
O-N-O (nitro)	-	123.9

\*Data for 6-Hydroxypicolinic acid from PubChem CID 242721. Data for 5-Nitrosalicylic acid from PubChem CID 7318.

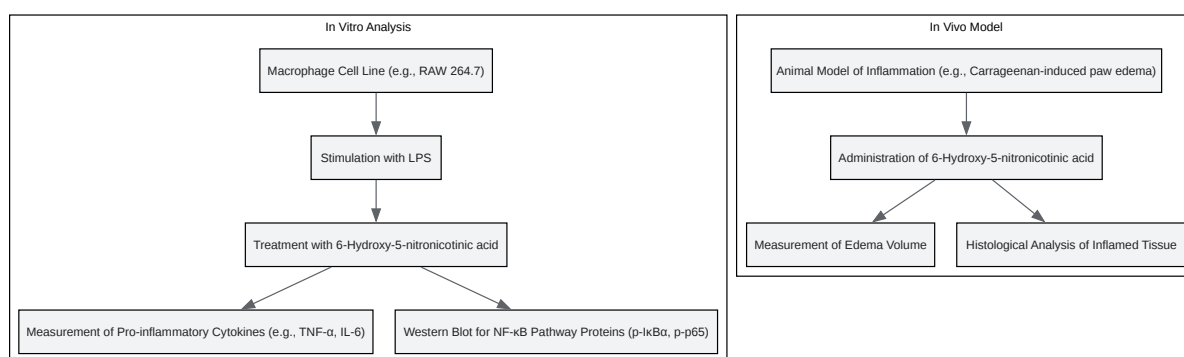
## Proposed Biological Activity and Signaling Pathway

**6-Hydroxy-5-nitronicotinic acid** has been reported to possess anti-inflammatory properties.

[1] While the exact mechanism is not fully elucidated, a plausible pathway involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

signaling cascade. NF- $\kappa$ B is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The presence of the nitro group on the aromatic ring may play a crucial role in inhibiting NF- $\kappa$ B activation.

## Experimental Workflow for Assessing Anti-Inflammatory Activity



[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating the anti-inflammatory effects of **6-Hydroxy-5-nitronicotinic acid**.

## Proposed Anti-Inflammatory Signaling Pathway

The following diagram illustrates a proposed mechanism by which **6-Hydroxy-5-nitronicotinic acid** may inhibit the NF- $\kappa$ B signaling pathway, thereby reducing inflammation.

Caption: Proposed inhibition of the NF- $\kappa$ B signaling pathway by **6-Hydroxy-5-nitronicotinic acid**.

## Conclusion

**6-Hydroxy-5-nitronicotinic acid** is a synthetically accessible compound with significant potential for further investigation as a therapeutic agent. Its structural characteristics, particularly the presence of the nitro group, are likely key to its biological activities. While detailed crystallographic data for the molecule itself is needed for a complete structural understanding, the information available from related compounds provides a solid foundation for computational modeling and further derivatization studies. The proposed mechanism of NF- $\kappa$ B inhibition offers a clear direction for future research into its anti-inflammatory and potentially other therapeutic effects. This technical guide provides a summary of the current knowledge and a framework for guiding future research and development efforts centered on this promising molecule.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research | MDPI [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- To cite this document: BenchChem. [Structural Analysis of 6-Hydroxy-5-nitronicotinic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295928#6-hydroxy-5-nitronicotinic-acid-structural-analysis]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)